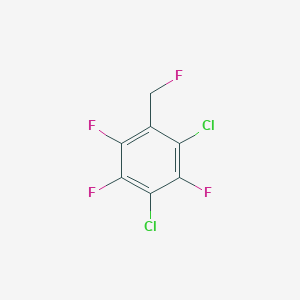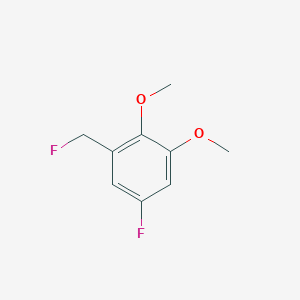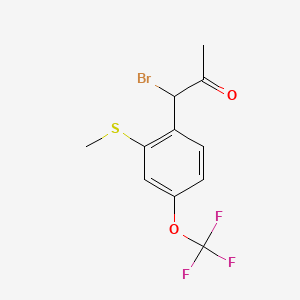![molecular formula C30H46O3 B14055342 5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14055342.png)
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol” is a complex organic molecule. It features multiple functional groups, including hydroxyl groups, alkenes, and a cyclohexane ring. Such compounds are often of interest in synthetic organic chemistry due to their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the cyclohexane ring, introduction of the hydroxyl groups, and the formation of the alkenes. Key steps might include:
Cyclization: Formation of the cyclohexane ring through a cyclization reaction.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Alkene Formation: Formation of alkenes through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC or Jones reagent.
Reduction: The alkenes can be reduced to alkanes using hydrogenation with palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO₄
Reduction: H₂/Pd-C, NaBH₄
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Chemistry
This compound could be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be studied for its effects on various biological pathways.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for interactions with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar in structure but with variations in the side chains or functional groups.
Cyclohexane-1,3-diol derivatives: Compounds with similar cyclohexane core but different substituents.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound make it distinct. This uniqueness could translate to specific biological activities or chemical reactivities not seen in similar compounds.
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/t21?,25?,26?,27?,28?,29-/m1/s1 |
Clave InChI |
LVLLALCJVJNGQQ-DGKSTNQBSA-N |
SMILES isomérico |
CCC(CC)(C=CC=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
SMILES canónico |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)



![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)





